Nonacosan-13-ol
Description
Properties
CAS No. |
31849-23-7 |
|---|---|
Molecular Formula |
C29H60O |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
nonacosan-13-ol |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3 |
InChI Key |
WBSLSSVZLBCUIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCC)O |
Origin of Product |
United States |
Natural Occurrence and Chemotaxonomic Distribution of Nonacosan 13 Ol
Endogenous Presence in Plant Cuticular Waxes
The outer surfaces of terrestrial plants are covered by a thin, waxy layer known as the cuticle, which serves as a crucial barrier against environmental stressors. This cuticle is primarily composed of a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, primary and secondary alcohols, ketones, and esters. Nonacosan-13-ol is one such secondary alcohol that has been identified as a constituent of these intricate wax mixtures.
Identification in Model Organisms
The study of model organisms provides valuable insights into fundamental biological processes. In the context of plant biology, Arabidopsis thaliana and Pisum sativum (pea) are two extensively researched species.
Arabidopsis thaliana : In the stem wax of Arabidopsis thaliana, a member of the Brassicaceae family, this compound has been identified along with its isomers, nonacosan-14-ol (B3051534) and nonacosan-15-ol. nih.gov The presence of these C29 secondary alcohols is a characteristic feature of the cuticular wax of this model plant. nih.gov
Pisum sativum : The leaf wax of Pisum sativum has also been found to contain trace amounts of this compound, in addition to its isomers nonacosan-14-ol and nonacosan-15-ol. nih.gov The primary secondary alcohols in pea leaf wax are typically the C31 homologs, hentriacontan-15-ol and hentriacontan-16-ol. nih.gov
Isomeric Profiles and Homologue Distribution within Nonacosanol Families
This compound is part of a larger family of nonacosanol isomers, where the position of the hydroxyl group along the 29-carbon chain varies. The distribution and relative abundance of these isomers can differ between plant species and even within different tissues of the same plant.
In Arabidopsis thaliana, for instance, the C29 secondary alcohols include nonacosan-12-ol, -13-ol, -14-ol, and -15-ol. nih.gov Among these, nonacosan-14-ol and nonacosan-15-ol are typically found in higher proportions, while nonacosan-12-ol and this compound are present at much lower levels. nih.gov Similarly, in Pisum sativum, while C31 secondary alcohols dominate, trace amounts of this compound, -14-ol, and -15-ol have been detected. nih.gov The presence of a range of isomers suggests a degree of flexibility in the biosynthetic pathways responsible for their production.
Tissue-Specific and Developmental Accumulation Patterns in Plant Organs
The composition and quantity of cuticular waxes, including this compound, are not static but can change depending on the plant organ, its developmental stage, and environmental conditions. Plants have the remarkable ability to form new organs like leaves, flowers, and roots throughout their postembryonic life, a process influenced by signaling molecules such as auxin. nih.gov This developmental plasticity extends to the composition of their surface waxes.
For example, in Arabidopsis thaliana, the stem wax is known to be rich in C29 alkanes, secondary alcohols, and ketones. nih.gov As plants develop, the relative proportions of different wax components can shift. While specific developmental accumulation patterns for this compound are not extensively detailed in the available literature, the general principle of age-dependent variation in wax composition is well-established. For instance, in coffee (Coffea arabica) and tea (Thea sinensis), the chain lengths of alkanes, primary alcohols, and free fatty acids in leaf wax have been observed to increase as the leaf ages. uonbi.ac.ke This suggests that the accumulation of specific secondary alcohols like this compound could also be subject to developmental regulation.
Occurrence in Specific Botanical Families and Species
Beyond model organisms, this compound and its isomers have been identified in various other plant families.
Brassicaceae: Several species within the Brassica genus, which belongs to the same family as Arabidopsis thaliana, have been shown to contain C29 secondary alcohols. The leaf waxes of Brassica oleracea (which includes cabbage, broccoli, and cauliflower) and Brassica napus (rapeseed) contain nonacosan-14-ol and nonacosan-15-ol. nih.govresearchgate.net Furthermore, nonacosan-13-one, the corresponding ketone to this compound, has been detected in the leaf waxes of B. napus and B. oleracea. nih.gov
Coffea arabica : Research on the leaf wax of Coffea arabica has indicated the presence of this compound, alongside nonacosan-12-ol. uonbi.ac.ke
Detection in Environmental Matrices
Beyond the surfaces of plants, components of cuticular wax can become airborne and contribute to the composition of atmospheric aerosols.
Presence as a Secondary Fatty Alcohol (SFA) in Atmospheric Aerosols
Secondary fatty alcohols (SFAs), including isomers of nonacosanol, have been identified in atmospheric aerosol samples, particularly in forested areas. copernicus.orgd-nb.info These compounds are believed to originate primarily from plant waxes and can be released into the atmosphere. d-nb.infocopernicus.org
Contribution to Primary Biological Aerosol Particles (PBAPs) and Atmospheric Transport
Fatty alcohols derived from plant waxes are known to be components of PBAPs. copernicus.orgcopernicus.org Once emitted into the atmosphere, these surface-active organic aerosols can influence chemical reactions and the lifetime of atmospheric particles. copernicus.orgresearchgate.netrsc.org
Research into the composition of secondary fatty alcohols in atmospheric aerosols has largely focused on other isomers of nonacosanol. Specifically, n-nonacosan-10-ol has been identified as an abundant secondary fatty alcohol in aerosols over temperate forests and is considered a useful tracer for PBAPs originating from plant waxes. copernicus.orgd-nb.inforesearchgate.net Studies have shown that the concentrations of n-nonacosan-10-ol in the atmosphere exhibit seasonal variations, with peaks during the growing season, further linking it to emissions from forest vegetation. copernicus.orgd-nb.info
While direct evidence for the significant presence of this compound in atmospheric aerosols is limited in the current body of research, a related compound, n-nonacosan-10,13-diol, has been identified as a trimethylsilyl (B98337) derivative in atmospheric aerosol samples. copernicus.orgresearchgate.netresearchgate.net The presence of this diol suggests that C29 compounds with a hydroxyl group at the C-13 position are released from terrestrial sources and are subject to atmospheric transport.
The following table presents data on secondary fatty alcohols and diols that have been identified in atmospheric aerosols.
| Compound | Location of Aerosol Sampling | Significance | Reference(s) |
| n-Nonacosan-10-ol | Temperate deciduous forests, Japan | Abundant secondary fatty alcohol, tracer for PBAPs | copernicus.orgd-nb.inforesearchgate.net |
| n-Nonacosan-5,10-diol | Temperate deciduous forests, Japan | Identified secondary fatty diol in aerosols | copernicus.orgd-nb.inforesearchgate.net |
| n-Nonacosan-10,13-diol (as TMS derivative) | Temperate deciduous forests, Japan | Identified secondary fatty diol in aerosols | copernicus.orgresearchgate.netresearchgate.net |
| n-Heptacosan-10-ol | Temperate deciduous forests, Japan | Identified secondary fatty alcohol in aerosols | copernicus.orgresearchgate.net |
| n-Heptacosan-5,10-diol | Temperate deciduous forests, Japan | Identified secondary fatty diol in aerosols | copernicus.orgd-nb.inforesearchgate.net |
Biosynthetic Pathways and Genetic Regulation of Nonacosan 13 Ol Metabolism
Proposed Biosynthetic Cascades for Very-Long-Chain Secondary Alcohols
The creation of very-long-chain (VLC) secondary alcohols like Nonacosan-13-ol is part of a larger metabolic network responsible for producing a variety of cuticular wax components. academie-sciences.fr The primary route is the decarbonylation pathway, which starts with very-long-chain fatty acids (VLCFAs). academie-sciences.frfrontiersin.org These VLCFAs, typically containing 26 to 34 carbon atoms, are first converted to aldehydes. academie-sciences.fr Subsequently, an aldehyde decarbonylase acts on these aldehydes to produce odd-chain-length alkanes. academie-sciences.fr These alkanes then undergo hydroxylation to form secondary alcohols, which can be further oxidized to ketones. academie-sciences.fr
This biosynthetic sequence—alkane to secondary alcohol to ketone—has been supported by experimental evidence. gsartor.org For instance, studies have shown that nonacosane (B1205549) can be converted to both nonacosanol and nonacosan-15-one (B1581910) in broccoli leaves. gsartor.org
Enzymatic Mechanisms in Hydroxylation and Derivatization
The introduction of a hydroxyl group onto the long hydrocarbon chain of an alkane is a critical step in the formation of secondary alcohols. This process is catalyzed by specific enzymes with remarkable precision.
Role of Cytochrome P450 Monooxygenases (e.g., MAH1 enzyme in Arabidopsis thaliana)
A key player in the hydroxylation of mid-chain alkanes is the cytochrome P450 enzyme, specifically the midchain alkane hydroxylase 1 (MAH1). nih.govoup.com In the model plant Arabidopsis thaliana, the MAH1 enzyme, encoded by the CYP96A15 gene, is responsible for the formation of secondary alcohols and ketones in the stem's cuticular wax. nih.govuniprot.org
The MAH1 enzyme is localized to the endoplasmic reticulum of epidermal cells. nih.govresearchgate.net Reverse-genetic studies have demonstrated that mutations in the MAH1 gene lead to a significant reduction or complete absence of secondary alcohols and ketones in the stem wax, with a corresponding increase in the amount of alkanes. nih.govoup.com Conversely, overexpressing the MAH1 gene leads to the ectopic accumulation of these compounds in leaf wax, where they are normally found only in trace amounts. nih.govoup.com This evidence strongly suggests that MAH1 catalyzes the hydroxylation of alkanes to secondary alcohols and may also be involved in the subsequent oxidation to ketones. nih.govoup.com
Regio-specificity of Hydroxylation in Nonacosanol and Related Compound Synthesis
The placement of the hydroxyl group on the alkane chain is not random. The MAH1 enzyme exhibits regio-specificity, meaning it preferentially hydroxylates specific carbon atoms. In the case of nonacosane (a C29 alkane), MAH1 primarily targets carbons near the center of the chain.
Studies in Arabidopsis thaliana have identified several isomers of nonacosanol, including this compound, nonacosan-14-ol (B3051534), and nonacosan-15-ol. nih.gov This indicates that MAH1 can hydroxylate a narrow range of carbons. nih.gov The relative abundance of these isomers suggests a preference for hydroxylating the central carbon (C-15 in nonacosane) and adjacent positions. nih.gov Similarly, in the synthesis of other secondary alcohols and related compounds, such as alkanediols, a high degree of regio-specificity is observed, often with one hydroxyl group fixed at a specific position, like C-10, while the other varies. oup.comnih.gov
Precursor-Product Relationships within Cuticular Lipid Metabolism
The synthesis of this compound is deeply integrated into the broader metabolism of cuticular lipids, with clear relationships between precursor molecules and final products.
Conversion from Long-Chain Alkanes and Fatty Acid Derivatives
The direct precursor to this compound is the corresponding long-chain alkane, nonacosane. academie-sciences.frfrontiersin.org This alkane is itself derived from very-long-chain fatty acids (VLCFAs). academie-sciences.frfrontiersin.org The biosynthesis of VLCFAs begins with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum by a multi-enzyme complex known as the elongase. academie-sciences.frresearchgate.net This complex sequentially adds two-carbon units to the growing acyl chain. academie-sciences.fr
Once the desired chain length is reached (e.g., C30 acyl-CoA to produce C29 alkanes), the decarbonylation pathway takes over. oup.com This involves the reduction of the acyl-CoA to an aldehyde, followed by decarbonylation to the alkane. researchgate.net The resulting alkane is then available for hydroxylation by enzymes like MAH1 to produce secondary alcohols such as this compound. nih.gov Studies have shown that longer chain VLCFA-CoAs are preferentially channeled into the hydrocarbon-producing pathway. researchgate.netnih.gov
Metabolic Interconversion with Nonacosanones and Alkanediols
This compound exists in a metabolic network with other related compounds, primarily nonacosanones (ketones) and alkanediols. There is strong evidence for the sequential conversion of alkanes to secondary alcohols and then to ketones, often catalyzed by the same enzyme. gsartor.orgoup.com For example, experiments with Brassica oleracea have shown that both alkanes and secondary alcohols can be converted into ketones. oup.com
The MAH1 enzyme in Arabidopsis is thought to catalyze both the hydroxylation of alkanes to secondary alcohols and the subsequent oxidation of these alcohols to ketones. nih.govoup.com Furthermore, secondary alcohols can be further hydroxylated to form alkanediols. nih.govoup.com For instance, in Drimys winteri, a series of C29 alkanediols have been identified where one hydroxyl group is consistently at the C-10 position, suggesting they are derived from nonacosan-10-ol (B1263646) through further regio-specific hydroxylation. oup.comnih.gov Similarly, in Arabidopsis, nonacosane-14,15-diol has been identified, pointing to the double hydroxylation of a nonacosane precursor. nih.gov
Transcriptomic and Proteomic Insights into this compound Biosynthesis
The biosynthesis of complex, very-long-chain (VLC) lipids such as this compound is a multi-step process involving several classes of enzymes. Elucidating the precise genetic and enzymatic machinery has been advanced significantly through transcriptomic and proteomic analyses. These approaches allow for a broad survey of gene expression and protein presence in tissues actively synthesizing these compounds, providing critical clues into the biosynthetic pathways.
Transcriptomic studies, particularly those using RNA sequencing (RNA-seq), have been instrumental in identifying candidate genes involved in the biosynthesis of epicuticular waxes, including secondary alcohols. Although research focusing exclusively on this compound is limited, studies on closely related isomers like nonacosan-10-ol provide a strong model for its formation. The biosynthesis is understood to begin with the production of the C29 alkane, nonacosane, which is then hydroxylated to form the secondary alcohol.
A comprehensive transcriptome analysis of the glaucous leaves of Encephalartos horridus, which are covered in wax predominantly composed of nonacosan-10-ol, has shed light on the molecular basis of this process. oup.com By performing RNA-seq on young, expanding leaves, researchers could identify highly expressed genes potentially involved in surface lipid biosynthesis. oup.com The analysis focused on key gene families known to be involved in the formation of wax precursors.
Key findings from such transcriptomic explorations point to the high expression of genes involved in:
Very-Long-Chain Fatty Acid (VLCFA) Elongation: The synthesis of the C29 precursor for this compound begins with the elongation of C16 and C18 fatty acids by an endoplasmic reticulum-bound fatty acid elongation (FAE) complex. oup.com The initial and rate-limiting step is catalyzed by β-ketoacyl-CoA synthase (KCS). oup.com Transcriptomic data from E. horridus revealed a number of highly expressed KCS genes, suggesting their role in producing the specific VLCFA precursors required for C29 compounds. oup.com
Alkane Formation: Following elongation, VLCFAs are channeled into an alkane-forming pathway. This pathway involves enzymes encoded by the ECERIFERUM (CER) genes, notably CER1 and CER3, which work together to convert VLC-acyl-CoAs into alkanes. nih.gov The high abundance of nonacosane in many plant waxes corresponds with the expression of these genes, which show specificity for VLCFA chain lengths. nih.govoup.com Transcriptomic analyses in species like Brassica napus have confirmed that downregulation of CER3 leads to a significant reduction in C29 alkane levels. mdpi.com
Hydroxylation: The final step to produce this compound is the hydroxylation of the nonacosane backbone at the 13th carbon position. This reaction is widely believed to be catalyzed by cytochrome P450 (P450) monooxygenases. oup.com In Arabidopsis thaliana, where nonacosan-14-ol and nonacosan-15-ol are major wax components, the P450 enzyme MAH1 (CYP96A15) is known to hydroxylate alkanes. oup.com Transcriptomic studies in E. horridus identified several highly expressed P450 genes, which are strong candidates for catalyzing the regio-specific hydroxylation that produces secondary alcohols. oup.com
While direct proteomic studies dedicated to this compound biosynthesis are not widely available, the transcriptomic data provides a robust blueprint of the proteome involved. The high expression levels of genes from the KCS, CER, and P450 families strongly imply the corresponding proteins are abundant and active in the synthesizing tissues. The identification of these proteins through proteomic methods would be the definitive next step in confirming their function.
The table below, adapted from transcriptomic analysis of E. horridus, lists examples of highly expressed genes that are prime candidates for involvement in the biosynthesis of C29 secondary alcohols like nonacosan-10-ol and, by extension, this compound. oup.com
Table 1: Highly Expressed Genes in E. horridus Implicated in Surface Lipid Biosynthesis
| Pathway | Gene Family | Gene Identifier in E. horridus Transcriptome | Putative Homolog in A. thaliana | Expression Level (TPM) |
|---|---|---|---|---|
| Fatty Acid Elongation | KCS | CL1281.Contig3_All | KCS1/FAE1 (AT4G34520) | 289.4 |
| KCS | CL1281.Contig6_All | KCS1/FAE1 (AT4G34520) | 185.2 | |
| KCS | CL1281.Contig9_All | KCS1/FAE1 (AT4G34520) | 120.3 | |
| KCS | CL886.Contig2_All | KCS6 (AT1G19440) | 158.7 | |
| ECR | Unigene3115_All | ECR/CER10 (AT3G55360) | 394.8 | |
| Alkane Formation | CER1-like | CL524.Contig1_All | CER1 (AT1G12120) | 134.1 |
| Hydroxylation | Cytochrome P450 | Unigene10006_All | CYP704B1 (AT1G69500) | 114.7 |
| Cytochrome P450 | CL3019.Contig2_All | CYP72A8 (AT1G05690) | 100.8 | |
| Lipid Transport | LTP | CL1324.Contig1_All | LTPG1 (AT1G27950) | 1022.3 |
| LTP | CL1324.Contig2_All | LTPG1 (AT1G27950) | 988.8 | |
| ABC Transporter | CL2071.Contig1_All | ABCG12/WBC12 (AT1G17840) | 104.9 |
TPM = Transcripts Per Million. Data is illustrative of gene expression levels found in relevant studies. oup.com
Ecological and Biological Functions of Nonacosan 13 Ol
Contributions to Plant Surface Architecture and Ecophysiological Adaptation
The outermost layer of a plant, the cuticle, is covered by a layer of epicuticular wax. This wax is crucial for a plant's survival, and Nonacosan-13-ol is a key component in the architecture of this protective layer for some plant species.
Role in Modulating Surface Wettability and Water Repellency
Epicuticular waxes are fundamental in making plant surfaces water-repellent. wikipedia.org This hydrophobicity is essential for preventing uncontrolled water loss and protecting the plant from desiccation. The presence of compounds like this compound contributes to the creation of ultra-hydrophobic surfaces, a phenomenon often referred to as the "lotus effect," where water droplets bead up and roll off, cleaning the surface in the process. wikipedia.orgnih.gov This self-cleaning property helps to remove dust and pathogens. wikipedia.org The water repellency is achieved through a combination of the chemical nature of the wax and the microscopic structures it forms on the plant surface. nih.govnih.gov
The effectiveness of water repellency can be quantified by the water contact angle (WCA). Surfaces with a WCA greater than 150° are considered superhydrophobic. nih.govnih.gov The presence of nanotubules formed by compounds such as nonacosan-10-ol (B1263646), a close relative of this compound, is known to produce such high contact angles. nih.govrsc.org
Table 1: Influence of Wax Composition on Surface Wettability
| Plant Species | Dominant Wax Component(s) | Surface Property | Reference |
| Nelumbo nucifera (Lotus) | Nonacosan-10-ol and nonacosanediols | Superhydrophobic | nih.gov |
| Ginkgo biloba | Nonacosan-10-ol | Superhydrophobic | nih.gov |
| Conifer species | Nonacosan-10-ol | Superhydrophobic | nih.gov |
Influence on Epicuticular Wax Crystal Formation and Morphology
The chemical composition of epicuticular wax directly dictates the shape and structure of the crystals that form on the plant's surface. researchgate.net Asymmetrical secondary alcohols, a class to which this compound belongs, are known to form hollow wax nanotubes. wikipedia.org These tubular structures are a hallmark of many superhydrophobic plant surfaces. nih.govoup.com
In-vitro studies have demonstrated that purified nonacosan-10-ol can self-assemble into tubular aggregates. oup.com This self-assembly process is driven by the positioning of the polar hydroxyl (-OH) groups within the crystal lattice, while the non-polar methyl groups are exposed on the surface, creating a highly water-repellent interface. nih.govbeilstein-journals.org The formation of these nanotubules, often in conjunction with other nonacosanols and alkanediols, creates a nanoscopic roughness that is critical for achieving superhydrophobicity. nih.govoup.com For instance, the distinctive glaucous, or bluish-white, appearance of the leaves of Encephalartos horridus is due to tubular crystals predominantly composed of nonacosan-10-ol. oup.com
Table 2: Research Findings on Epicuticular Wax Crystal Morphology
| Compound Class | Crystal Morphology | Example Compound | Plant Example | Reference |
| Asymmetrical Secondary Alcohols | Hollow nanotubes | Nonacosan-10-ol | Nelumbo nucifera (Lotus) | wikipedia.orgnih.gov |
| Primary Alcohols | Platelet-shaped crystals | Not specified | Triticum aestivum (Wheat) | oup.com |
| β-Diketones | Hollow nanotubes | Not specified | Eucalyptus gunnii | wikipedia.orgpublish.csiro.au |
| Aldehydes | Platelet crystals | Not specified | Oryza sativa (Rice) | oup.com |
Implications for Plant-Pathogen and Plant-Abiotic Stress Interactions
The epicuticular wax layer, shaped by compounds like this compound, serves as a primary barrier against environmental stressors. This includes both biotic threats, such as fungal and bacterial pathogens, and abiotic challenges like drought, heat, and UV radiation. caister.comappleacademicpress.com The hydrophobic nature of the wax surface can prevent the formation of a water film necessary for the germination and proliferation of many pathogens. wikipedia.org
However, the relationship between abiotic stress and pathogen susceptibility is complex. Abiotic stressors can sometimes increase a plant's vulnerability to disease. caister.comfrontiersin.org For example, drought stress has been shown to make Arabidopsis thaliana more susceptible to nematode infection. caister.com This can be due to changes in the plant's defense signaling pathways, which are influenced by hormones like abscisic acid (ABA). unifr.ch Elevated ABA levels, often triggered by abiotic stress, can sometimes suppress the plant's natural defense mechanisms against pathogens. frontiersin.orgunifr.ch Conversely, some studies indicate that ABA can also enhance resistance in certain situations by promoting callose deposition, a physical barrier against pathogen invasion. unifr.ch
The integrity of the epicuticular wax layer is therefore crucial in mediating these interactions. A robust and well-structured wax layer can provide a first line of defense, potentially mitigating the negative impacts of combined biotic and abiotic stresses. mdpi.com
Role in Chemical Communication and Inter-Organismal Interactions
Beyond its structural roles, this compound and related compounds are involved in the intricate chemical language that governs interactions between plants and other organisms, particularly insects.
Involvement in Insect-Plant Chemical Ecology and Adhesion Mechanisms
The surface of a plant is a critical interface for insects. The microscopic topography and chemical makeup of the epicuticular wax can significantly influence an insect's ability to attach to the plant. researchgate.net Surfaces covered in three-dimensional wax crystals, such as the tubules formed by nonacosanols, can greatly reduce insect adhesion. researchgate.net This can act as a physical defense mechanism, preventing herbivorous insects from feeding or laying eggs. researchgate.net
The "contamination hypothesis" suggests that when an insect attempts to walk on such a surface, the wax crystals detach and contaminate its adhesive pads, preventing a secure grip. researchgate.net This anti-adhesive property is a key aspect of plant defense strategies. appleacademicpress.com
Potential as a Semiochemical in Interspecies Signaling
Semiochemicals are organic compounds that mediate communication between organisms. nih.gov This chemical signaling can be intraspecific (between individuals of the same species) or interspecific (between different species). nih.gov While specific research on this compound as a semiochemical is limited, its close chemical relative, nonacosane (B1205549), is a known semiochemical in insect communication. researchgate.net
Hydrocarbons and their derivatives are frequently used by insects as kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both). nih.govusda.gov For instance, certain plant volatiles can act as kairomones, attracting natural enemies of herbivorous insects to the plant. usda.gov Given that long-chain hydrocarbons like nonacosane are found in the cuticular extracts of various insects and are implicated in their chemical communication, it is plausible that this compound could also play a role in such interactions. researchgate.netfrontiersin.org The study of chemical ecology continues to unravel the complex roles of compounds like this compound in mediating the relationships within ecosystems. nih.govnih.govnorthsearegion.eu
Atmospheric and Environmental Biogeochemical Cycling
The biogeochemical cycle involves the transformation and movement of chemical compounds between the Earth's spheres: the biosphere, atmosphere, lithosphere, and hydrosphere researchgate.net. Long-chain secondary alcohols, such as this compound, are components of plant epicuticular waxes and participate in this complex cycling. Originating from terrestrial plants, these compounds can be emitted into the atmosphere, where they exist as organic aerosols, influencing atmospheric chemistry and physics before being redeposited onto the Earth's surface.
Impact on Atmospheric Processes and Cloud Condensation Nuclei Formation
Long-chain fatty alcohols, including secondary alcohols with 27 and 29 carbon atoms, are significant components of plant surface lipids, or waxes copernicus.orgd-nb.info. These waxes protect plants from various environmental stresses pakbs.org. Through abrasion and other physical processes, these waxy compounds are released into the atmosphere, becoming part of the atmospheric aerosol load copernicus.org. A study of aerosols in temperate deciduous forests identified several C29 secondary fatty alcohols, such as n-nonacosan-10-ol, as components of primary biological aerosol particles (PBAPs) d-nb.info. While this compound itself has been identified as a component of plant wax, for instance in varieties of Brassica oleracea uonbi.ac.ke, specific atmospheric studies have more frequently focused on its isomers like n-nonacosan-10-ol d-nb.inforesearchgate.net.
Once airborne, these fatty alcohols are classified as surface-active organic aerosols copernicus.org. Their molecular structure, featuring a long hydrocarbon chain and a hydroxyl (-OH) group, allows them to accumulate at the surface of aqueous particles in the atmosphere. This surface activity can influence several atmospheric processes:
It can alter chemical reactions occurring within atmospheric particles copernicus.org.
It can affect the lifetime of the particles themselves copernicus.org.
Crucially, it can impact the formation of cloud droplets by acting as cloud condensation nuclei (CCN) copernicus.orguni-muenchen.de.
CCN are tiny particles upon which water vapor condenses to form cloud droplets pakbs.orgresearchgate.net. The chemical composition of these aerosols is a key factor in their ability to act as CCN uni-muenchen.ded-nb.info. The presence of surface-active organic compounds, like long-chain secondary alcohols, can modify the hygroscopicity (the ability to attract and hold water molecules) of aerosol particles and reduce the surface tension of forming droplets, which can influence the microphysical properties of clouds copernicus.orguni-muenchen.de. Research has shown that a significant fraction of secondary fatty alcohols, such as n-nonacosan-10-ol, is found in submicrometer particles, a size range highly relevant for cloud nucleation d-nb.info. Therefore, by contributing to the pool of organic aerosols, compounds like this compound likely play a role in cloud formation and, by extension, in regulating the Earth's radiative balance copernicus.org.
Seasonal and Phenological Dynamics Affecting Environmental Concentrations
The environmental concentrations of secondary fatty alcohols derived from plant waxes exhibit clear seasonal patterns that are closely linked to plant phenology—the timing of developmental stages like leaf-out and growth d-nb.info. The quantity and composition of epicuticular waxes on leaves can change significantly throughout the year in response to climatic factors and the plant's life cycle pakbs.orgresearchgate.net.
A year-long study of atmospheric aerosols at two deciduous forest sites found that the concentrations of C29 secondary fatty alcohols, with n-nonacosan-10-ol being the most abundant, showed distinct seasonal variations d-nb.info. The concentrations peaked sharply during the growing season (spring and summer) and were significantly lower during other times of the year d-nb.info. This seasonality strongly suggests that the primary source of these compounds is the foliage of terrestrial plants, which release these waxy particles in greater amounts during periods of active growth d-nb.info.
The study observed a strong correlation between the concentration of these secondary fatty alcohols and sucrose, which is a known molecular tracer for pollen, further cementing their origin in primary biological emissions d-nb.info. The table below, derived from findings on related C29 secondary fatty alcohols, illustrates the typical seasonal dynamics that can be expected for compounds like this compound.
Table 1: Seasonal Concentration of Secondary Fatty Alcohols in Forest Aerosols Illustrative data based on findings for related C29 secondary fatty alcohols like n-nonacosan-10-ol.
| Season | Relative Concentration Range (ng/m³) | Phenological State | Primary Source Activity |
| Spring | High | Leaf development, Pollination | High |
| Summer | Peak | Full leaf cover, Maximum growth | Peak |
| Autumn | Low | Leaf senescence | Low |
| Winter | Very Low / Undetectable | Dormancy | Minimal |
Source: Data synthesized from findings reported in Miyazaki, Y., et al. (2019). d-nb.info
This seasonal pulse of biogenic aerosols means their impact on atmospheric processes, including cloud formation, is also likely to be strongest during the plant growing season d-nb.info. The degradation and weathering of epicuticular wax structures over time on the leaf surface can also influence the timing and nature of their release into the environment uantwerpen.be.
Advanced Analytical Methodologies for Nonacosan 13 Ol Research
Chromatographic Separation and Identification
Chromatographic techniques are fundamental to isolating Nonacosan-13-ol from intricate mixtures, allowing for its accurate identification and quantification. Gas chromatography, in particular, stands out for its high resolution and sensitivity in analyzing volatile and semi-volatile compounds.
Gas Chromatography (GC) for Isomer Resolution and Quantification
Gas chromatography (GC) is a powerful tool for separating and quantifying isomers of long-chain secondary alcohols like this compound. In studies of plant cuticular waxes, GC analysis has successfully resolved this compound from its isomers, such as Nonacosan-12-ol, Nonacosan-14-ol (B3051534), and Nonacosan-15-ol. nih.govoup.com The ability to separate these closely related isomers is crucial for understanding the specific biosynthetic pathways and the functional roles of each compound. For instance, in Arabidopsis thaliana, this compound was identified as a minor isomer, with Nonacosan-15-ol and Nonacosan-14-ol being more abundant. nih.govoup.com
The quantification of this compound and its isomers is typically achieved using a flame ionization detector (FID) or mass spectrometry (MS). GC-FID provides a response that is proportional to the mass of the carbon-containing analyte, making it suitable for quantification when combined with appropriate calibration standards. oup.com When coupled with mass spectrometry, GC-MS not only allows for quantification but also provides structural information, confirming the identity of the separated isomers.
Mass Spectrometry (MS) for Structural Elucidation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for the structural elucidation of this compound. When coupled with gas chromatography (GC-MS), it provides detailed information about the molecular weight and fragmentation pattern of the analyte, which is essential for its unambiguous identification. numberanalytics.com
The electron ionization (EI) mass spectrum of the trimethylsilyl (B98337) (TMSi) ether derivative of this compound exhibits characteristic fragmentation patterns. The molecular ion ([M]⁺) and a daughter ion corresponding to the loss of a methyl group ([M-CH₃]⁺) can be observed, confirming the molecular weight of the derivatized compound. nih.govoup.com Crucially, the presence of specific α-cleavage fragment ions allows for the determination of the hydroxyl group's position on the carbon chain. For this compound TMSi ether, the key α-fragments are observed at a mass-to-charge ratio (m/z) of 271 and 327. nih.gov These fragments result from the cleavage of the carbon-carbon bonds adjacent to the carbon bearing the O-TMSi group.
| Fragment Ion | m/z (mass-to-charge ratio) | Origin |
|---|---|---|
| [C₁₃H₂₆OTMSi]⁺ | 271 | α-cleavage |
| [C₁₇H₃₄OTMSi]⁺ | 327 | α-cleavage |
| [M-CH₃]⁺ | 495 | Loss of a methyl group from the molecular ion |
| [M]⁺ | 510 | Molecular ion |
Chemical Derivatization Strategies for Enhanced Analysis
Chemical derivatization is a common strategy employed to improve the analytical properties of compounds like this compound for GC-MS analysis. This process typically involves converting the polar hydroxyl group into a less polar, more volatile functional group.
Trimethylsilyl (TMSi) Ether Formation for GC-MS Analysis
The most common derivatization technique for secondary alcohols is the formation of trimethylsilyl (TMSi) ethers. This is typically achieved by reacting the alcohol with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govoup.com The resulting TMSi ether of this compound is more volatile and thermally stable than the parent alcohol, leading to improved chromatographic peak shape and resolution. nih.govoup.comoup.comnih.gov
The mass spectra of TMSi ethers are highly informative. As mentioned previously, the characteristic α-cleavage fragments are crucial for pinpointing the location of the original hydroxyl group. nih.govoup.com The presence of ions at m/z 73 and 75 are also indicative of a TMSi group. nih.gov
Acetate (B1210297) Derivative Preparation for Structural Confirmation
In addition to silylation, acetylation can be used for structural confirmation. The preparation of acetate derivatives of secondary alcohols can provide complementary information for GC-MS analysis. While the α-cleavage fragments may be less prominent compared to TMSi ethers, acetate derivatives exhibit a characteristic fragment at m/z 61, corresponding to [CH₃COOH₂]⁺, which is indicative of a hydroxyl group. researchgate.net Furthermore, the elimination of acetic acid (a loss of 60 mass units) from the molecular ion is a characteristic fragmentation pathway for acetate derivatives. researchgate.net
Reductive Conversions for Ketone Precursor Identification
In biosynthetic studies, it is often necessary to identify the ketone precursors of secondary alcohols. This compound can be formed through the reduction of its corresponding ketone, Nonacosan-13-one. To confirm the presence of this ketone in a sample, a reductive conversion strategy can be employed. nih.govoup.com
This involves reducing the ketone fraction of a sample extract using a reducing agent like lithium aluminum hydride (LiAlH₄). nih.govoup.com The resulting mixture of secondary alcohols is then analyzed by GC-MS. If Nonacosan-13-one was present in the original sample, its reduction will yield this compound, which can then be identified based on its characteristic retention time and mass spectrum. nih.govoup.com This method has been used to confirm the presence of Nonacosan-13-one alongside other isomeric ketones in plant waxes. nih.gov
Spectroscopic and Microscopic Techniques for Structural and Morphological Characterization
The structural and morphological properties of this compound are investigated using a combination of spectroscopic and microscopic methods. These techniques allow for a detailed characterization from the atomic level to the macroscopic crystal habit.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules, including long-chain secondary alcohols like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of this compound, distinct signals would correspond to the different types of protons in the molecule. The proton attached to the hydroxyl-bearing carbon (H-13) is expected to appear as a multiplet in the downfield region, typically between 3.5 and 4.5 ppm, due to the deshielding effect of the adjacent electronegative oxygen atom. oregonstate.edulibretexts.org The single proton of the hydroxyl group (-OH) itself would present a signal whose chemical shift is variable (typically 2.0-5.0 ppm) and dependent on factors like concentration, solvent, and temperature. acdlabs.comlibretexts.org The terminal methyl (CH₃) groups at positions 1 and 29 would likely produce an overlapping triplet signal in the upfield region, around 0.8-1.3 ppm. libretexts.org The numerous methylene (B1212753) (CH₂) groups along the aliphatic chain would generate a complex series of overlapping multiplets, predominantly in the 1.2-1.6 ppm range. libretexts.org
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. oregonstate.edu For this compound, each chemically distinct carbon atom yields a separate signal. The carbon atom bonded to the hydroxyl group (C-13) is the most deshielded of the aliphatic carbons and would appear significantly downfield, generally in the range of 60-80 ppm. oregonstate.edu The terminal methyl carbons would be found at the opposite end of the spectrum, in the upfield region around 10-15 ppm. wikipedia.org The remaining methylene carbons would resonate at various points between these extremes, with those closer to the hydroxyl group being shifted further downfield. This predictable pattern allows for the precise assignment of each carbon atom in the chain.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous long-chain alcohols.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for aliphatic alcohols.
| Atom Position | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1, C-29 | CH₃ | ~0.9 | ~14 |
| C-2 to C-11, C-15 to C-28 | CH₂ | ~1.2-1.6 | ~22-32 |
| C-12, C-14 | CH₂ | ~1.5-1.8 | ~35-40 |
| C-13 | CH | ~3.6-4.0 | ~70-75 |
| H on C-13 | CH | ~3.6-4.0 | - |
| H on O | OH | Variable (e.g., 2-5) | - |
X-ray Diffraction (XRD) for Crystal Structure Analysis of Wax Components
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular arrangement within a crystal. wikipedia.org When applied to plant wax components like this compound, XRD provides fundamental information about their solid-state structure, including unit cell dimensions, crystal system, and molecular packing. nih.govrcsb.org Plant waxes, which are complex mixtures of long-chain lipids, often form highly ordered crystalline structures. scielo.org.mx
Long-chain aliphatic molecules, such as alkanes and alcohols, typically crystallize in a layered structure where the molecules align parallel to one another. rsna.org The resulting diffraction pattern exhibits two main features: "long spacing" peaks at low diffraction angles, which correspond to the layer thickness and are related to the length of the molecules, and "short spacing" peaks at higher angles, which relate to the packing of the hydrocarbon chains within the layers. rsna.org
The crystal structure of wax components is often polymorphic, with common packing arrangements being orthorhombic, triclinic, or hexagonal. The specific arrangement is influenced by factors like chemical composition and temperature. For instance, many n-alkanes and primary alcohols exhibit a characteristic orthorhombic packing.
Table 2: Example X-ray Diffraction Data for a Long-Chain Secondary Alcohol (Nonacosan-10-ol) This table presents representative data for a related isomer to illustrate the type of information obtained from XRD analysis.
| Diffraction Peak | d-spacing (nm) | Reflection Plane |
| 1 | 0.453 | - |
| 2 | 0.414 | 1 0 0 |
| 3 | 0.378 | 0 1 0 |
Synthetic Approaches and Analog Development for Biological and Ecological Probing
Stereoselective and Regioselective Synthesis of Nonacosan-13-ol and its Isomers
The synthesis of a long-chain secondary alcohol such as this compound presents challenges in controlling both the position of the hydroxyl group (regioselectivity) and its three-dimensional orientation (stereoselectivity).
A plausible and effective synthetic route to this compound involves the initial synthesis of its corresponding ketone, nonacosan-13-one, followed by a stereoselective reduction. The synthesis of the ketone can be achieved through a Grignard reaction. This involves the reaction of a Grignard reagent, such as dodecylmagnesium bromide (prepared from 1-bromododecane), with a long-chain aldehyde, like heptadecanal. The subsequent oxidation of the resulting secondary alcohol yields nonacosan-13-one.
The stereoselective reduction of the prochiral nonacosan-13-one is a critical step to obtain enantiomerically pure (R)- or (S)-nonacosan-13-ol. nih.govmdpi.comresearchgate.net Various chiral reducing agents and catalytic systems can be employed for this purpose. For instance, the use of chiral oxazaborolidine catalysts, often referred to as CBS catalysts, in combination with a borane (B79455) source, provides a reliable method for the asymmetric reduction of ketones with high enantioselectivity. mdpi.com Biocatalytic approaches, utilizing enzymes such as carbonyl reductases from microorganisms like Sporobolomyces salmonicolor, also offer a highly stereoselective means to reduce ketones to specific alcohol enantiomers. nih.gov These enzymes can exhibit broad substrate specificity, making them suitable for long-chain aliphatic ketones. nih.gov
The synthesis of other isomers, such as nonacosan-10-ol (B1263646), has been reported and provides a blueprint for the synthesis of this compound. researchgate.net These synthetic strategies often rely on building the carbon chain through methods like the Grignard reaction followed by oxidation and stereoselective reduction. leah4sci.commasterorganicchemistry.com
Application of Advanced Organic Synthesis Methodologies (e.g., cross-metathesis, resolution techniques)
Modern organic synthesis offers powerful tools for the construction of complex molecules like this compound and its isomers. Olefin cross-metathesis, a Nobel Prize-winning reaction, is a particularly versatile method for carbon-carbon bond formation. researchgate.net In the context of long-chain alcohol synthesis, two shorter, functionalized olefins can be coupled to construct the desired carbon backbone. For instance, a terminal alkene with a protected hydroxyl group could be reacted with another terminal alkene under the influence of a ruthenium-based catalyst, such as a Grubbs' catalyst, to form a longer chain internal alkene. ifpenergiesnouvelles.fracs.org Subsequent reduction of the double bond would yield the saturated carbon chain of this compound.
A reported synthesis of (S)-nonacosan-10-ol illustrates the power of combining classical and modern techniques. researchgate.net This synthesis involved the resolution of a racemic allylic alcohol, which was then subjected to a cross-metathesis reaction to elongate the chain, followed by hydrogenation to yield the final saturated secondary alcohol. researchgate.net
Kinetic resolution is another key technique for obtaining enantiomerically pure alcohols. diva-portal.org This method involves the use of a chiral catalyst or enzyme that reacts at different rates with the two enantiomers of a racemic mixture. For example, lipase-catalyzed transesterification can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. diva-portal.org Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. diva-portal.org
| Methodology | Description | Application to this compound Synthesis | Key Advantages |
| Grignard Reaction | Reaction of an organomagnesium halide (Grignard reagent) with an aldehyde or ketone. leah4sci.commasterorganicchemistry.comorganic-chemistry.org | Synthesis of the this compound backbone by reacting, for example, dodecylmagnesium bromide with heptadecanal. leah4sci.commasterorganicchemistry.com | Versatile for C-C bond formation, uses readily available starting materials. |
| Stereoselective Ketone Reduction | Asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using chiral reagents or catalysts. nih.govmdpi.comresearchgate.netmasterorganicchemistry.commdpi.comorganic-chemistry.orglibretexts.org | Reduction of nonacosan-13-one to either (R)- or (S)-nonacosan-13-ol using CBS catalysts or specific enzymes. nih.govmdpi.com | High enantioselectivity, predictable stereochemical outcome. |
| Olefin Cross-Metathesis | A reaction that allows the exchange of substituents between two alkenes, catalyzed by transition metal complexes (e.g., Grubbs' catalyst). researchgate.netifpenergiesnouvelles.fracs.org | Coupling of two shorter olefins to construct the C29 backbone, followed by hydrogenation. ifpenergiesnouvelles.frresearchgate.net | High functional group tolerance, efficient C-C bond formation. |
| Kinetic Resolution | Separation of a racemic mixture by reacting it with a chiral agent that reacts faster with one enantiomer. diva-portal.org | Separation of racemic this compound using lipase-catalyzed acylation. diva-portal.org | Access to enantiomerically pure compounds. |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the unreactive enantiomer. diva-portal.org | Potentially quantitative conversion of racemic this compound to a single enantiomer. diva-portal.org | High theoretical yield of a single enantiomer. |
Preparation of Isotopically Labeled this compound for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system. unl.pt This is often achieved by introducing isotopically labeled substrates and tracking the incorporation of the heavy isotopes into downstream metabolites. unl.pturi.edunih.gov The preparation of isotopically labeled this compound is essential for studying its biosynthesis and degradation pathways in organisms.
Several strategies can be employed for the synthesis of isotopically labeled this compound. One approach is to use labeled starting materials in the synthetic routes described above. For example, a ¹³C-labeled Grignard reagent or a ¹³C-labeled aldehyde could be used in the synthesis of nonacosan-13-one, which would then be reduced to labeled this compound.
Alternatively, biosynthetic approaches can be utilized. Organisms known to produce this compound or related compounds can be cultured in the presence of a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-acetate. unl.ptuzh.chpnas.org The labeled this compound can then be extracted and purified from the biomass. This method has the advantage of producing uniformly labeled molecules, which can provide more detailed information in mass spectrometry-based analyses. researchgate.net
For instance, feeding an organism with [U-¹³C]-acetate would lead to the incorporation of ¹³C atoms throughout the fatty acid chains that are the precursors to this compound. The resulting mass isotopomer distribution in this compound, analyzed by techniques like gas chromatography-mass spectrometry (GC-MS), can then be used to model the metabolic fluxes through the relevant biosynthetic pathways. nih.gov
| Labeling Strategy | Description | Example for this compound | Information Gained from MFA |
| Labeled Precursor Synthesis | Chemical synthesis using starting materials enriched with stable isotopes (e.g., ¹³C, ²H). | Synthesis of nonacosan-13-one using ¹³C-labeled dodecylmagnesium bromide. | Tracing the origin of specific carbon atoms in the molecule. |
| Biosynthetic Labeling | Culturing an organism that produces the target compound with a labeled nutrient source. unl.ptuzh.ch | Growing a plant known to produce this compound in a ¹³CO₂ atmosphere. uzh.ch | Quantifying the de novo synthesis rate and precursor contributions. |
| Uniform Labeling | Providing a simple labeled precursor (e.g., [U-¹³C]-glucose) that is incorporated throughout the molecule. researchgate.net | Feeding a microorganism with [U-¹³C]-acetate to produce uniformly labeled fatty acid precursors. | Detailed analysis of biosynthetic pathways and carbon flow. |
| Positional Labeling | Introducing a label at a specific position in the molecule through targeted synthesis. | Synthesis of this compound with a ¹³C label specifically at the C-13 position. | Probing specific enzymatic reactions and bond cleavages. |
Design and Synthesis of Functional Analogs and Inhibitors for Enzymatic Studies
To investigate the enzymes that metabolize this compound, functional analogs and specific inhibitors are invaluable tools. These molecules can be used to identify and characterize the enzymes involved, probe their active sites, and elucidate their mechanisms of action.
Functional analogs of this compound can be designed to have properties that facilitate their detection or interaction with enzymes. For example, a fluorescent tag could be attached to the end of the alkyl chain, allowing for visualization of the molecule's localization within cells or tissues. Alternatively, a photoaffinity label could be incorporated, which upon photoactivation, would covalently bind to the active site of the interacting enzyme, enabling its identification.
Inhibitors are designed to block the activity of specific enzymes. scbt.comscbt.commdpi.comrndsystems.comimrpress.com For enzymes that may metabolize this compound, such as alcohol dehydrogenases or cytochrome P450 monooxygenases, inhibitors can be designed based on the structure of the substrate. cnr.itpnas.org These can be competitive inhibitors that mimic the substrate and bind to the enzyme's active site, or they can be mechanism-based inhibitors that are converted by the enzyme into a reactive species that irreversibly inactivates it.
For example, if an alcohol dehydrogenase is suspected to be involved in the oxidation of this compound to nonacosan-13-one, analogs with modified hydroxyl groups or adjacent functionalities could be synthesized to probe the enzyme's active site requirements. Furthermore, known inhibitors of long-chain fatty acid metabolism, such as Triacsin C, which inhibits acyl-CoA synthetases, could be tested to see if they affect the downstream metabolism of this compound. scbt.com
The design and synthesis of these molecular probes are guided by an understanding of enzyme mechanisms and structure-activity relationships. nih.gov The data obtained from using these tools are critical for building a comprehensive picture of the biological roles of this compound.
| Compound Type | Description | Example Application for this compound | Information Gained |
| Fluorescent Analog | An analog with a fluorescent group attached. | Synthesis of this compound with a BODIPY fluorophore at one end of the chain. | Cellular localization and transport of the alcohol. |
| Photoaffinity Label | An analog with a photoreactive group (e.g., an azido (B1232118) or diazirine group). | Synthesis of this compound with a photoactivatable group near the hydroxyl moiety. | Identification of binding proteins and enzymes. |
| Competitive Inhibitor | A molecule that resembles the substrate and competes for the enzyme's active site. scbt.com | Synthesis of a this compound analog with a non-reactive but structurally similar group in place of the hydroxyl. | Elucidation of enzyme-substrate interactions and active site topology. |
| Mechanism-Based Inhibitor | An inhibitor that is transformed by the enzyme into a reactive species that inactivates it. scbt.com | Design of a this compound analog with a latent reactive group that is unmasked upon enzymatic oxidation. | Confirmation of enzymatic mechanism and irreversible enzyme labeling. |
| Known Enzyme Inhibitors | Using established inhibitors of related metabolic pathways. scbt.commdpi.comrndsystems.comimrpress.com | Testing the effect of inhibitors of fatty acid oxidation (e.g., etomoxir) on the metabolism of this compound. scbt.com | Identification of relevant metabolic pathways and enzymes. |
Future Research Trajectories and Interdisciplinary Perspectives
Elucidating Enantiomeric Specificity and Biological Activities of Nonacosan-13-ol Stereoisomers
The presence of a hydroxyl group at the C-13 position of the nonacosane (B1205549) backbone means that this compound is a chiral molecule, existing as two distinct enantiomers: (R)-nonacosan-13-ol and (S)-nonacosan-13-ol. In nature, the biological activity of chiral molecules is often highly specific to one enantiomer. halo.science One isomer may elicit a desired therapeutic or physiological response, while the other may be inactive or even produce adverse effects. halo.science This principle of stereoselectivity is fundamental in pharmacology and is increasingly recognized as critical in chemical ecology.
Future research must focus on the stereoselective synthesis of both (R)- and (S)-nonacosan-13-ol. Methodologies such as lipase-catalyzed asymmetric acetylation, which has been successfully used to separate stereoisomers of other long-chain secondary alcohols like 17-methyl-1-trimethylsilylpentacos-1-yn-3-ol, could be adapted for this purpose. sci-hub.se Once pure enantiomers are available, their specific biological activities can be investigated. For instance, the pheromonal activity of insect cuticular hydrocarbons can be highly dependent on stereochemistry. sci-hub.se It is plausible that one enantiomer of this compound plays a more significant role in mediating interactions with insects or microbes than the other.
Studies on the related compound, nonacosan-10-ol (B1263646), have proposed crystal structures for both the pure (S)-enantiomer and the racemic mixture, suggesting that the specific molecular geometry of a single enantiomer is responsible for the formation of the nanotubular structures of epicuticular wax. researchgate.netnih.gov Determining the absolute configuration of naturally occurring this compound and comparing the biological and physical properties of its individual stereoisomers will be a crucial step in understanding its function.
Genetic Engineering and Metabolic Pathway Manipulation for Targeted Wax Composition Alteration
Altering the composition of cuticular wax through genetic engineering holds potential for improving crop resilience to environmental stresses. longdom.org The biosynthesis of secondary alcohols like this compound is believed to occur via the decarbonylation pathway of very-long-chain fatty acid (VLCFA) metabolism. nih.gov This pathway first produces long-chain alkanes, which are then hydroxylated by a mid-chain alkane hydroxylase (MAH1 in Arabidopsis) to form secondary alcohols. nih.gov
Future research should aim to identify and characterize the specific MAH1 homolog responsible for the production of this compound in various plant species. Once identified, gene editing technologies like CRISPR/Cas9 could be employed to either upregulate or downregulate its expression. mdpi.com Upregulation could potentially increase the proportion of this compound in the wax mixture, allowing for studies on the effects of its enrichment on traits like drought tolerance or pathogen resistance. Conversely, creating knockout mutants would definitively establish the gene's function and allow for an assessment of the impact of the compound's absence. mdpi.com
Furthermore, metabolic engineering strategies are not limited to single-gene manipulation. It is possible to redirect metabolic pathways by altering multiple steps. mdpi.com For example, blocking competing pathways, such as those for primary alcohol or alkane synthesis, could shunt more VLCFA precursors towards the secondary alcohol pathway, potentially increasing the yield of this compound. nih.gov
Table 1: Potential Genetic Targets for Modifying this compound Content
| Gene/Enzyme Class | Putative Function in Pathway | Potential Engineering Strategy | Desired Outcome |
| Mid-chain Alkane Hydroxylase (e.g., MAH1) | Catalyzes the hydroxylation of nonacosane to this compound. nih.gov | Overexpression or knockout. | Increase or decrease in this compound content. |
| Fatty Acyl-CoA Reductase (e.g., CER4) | Produces primary alcohols from VLCFAs. nih.gov | Downregulation/knockout. | Redirect precursors to the alkane/secondary alcohol pathway. |
| ECERIFERUM3 (CER3) | Involved in the production of very-long-chain alkanes. mdpi.com | Modulation of expression. | Alter the availability of nonacosane substrate for hydroxylation. |
| Fatty Acid Elongase (FAE) Complex | Synthesizes VLCFA precursors. longdom.org | Upregulation of specific elongases. | Increase the pool of C29 precursors for this compound synthesis. |
Advanced Modeling of Plant-Environment Interactions Influenced by Cuticular Lipids
The plant cuticle is the primary interface between the plant and its environment, mediating interactions related to water loss, UV radiation, and pathogen attack. halo.sciencenih.gov The composition and structure of cuticular waxes, including compounds like this compound, are critical to these functions. Advanced computational modeling offers a powerful tool to understand these complex interactions.
Future research can develop quantitative structure-property relationship (QSPR) models to predict how the inclusion of this compound affects the physical properties of the cuticle, such as its permeability to water or its ability to partition airborne organic pollutants. mdpi.com Such models have been developed for a range of organic compounds and plant species and could be refined to specifically account for the properties of long-chain secondary alcohols. mdpi.com
Furthermore, molecular dynamics simulations can be used to model the self-assembly of wax components. It is known that compounds like nonacosan-10-ol can form crystalline tubules from an amorphous wax film, a process driven by molecular geometry. nih.gov Similar models could predict how this compound molecules arrange themselves on the plant surface and how this structure influences surface wettability and the attachment of fungal spores or water droplets. Quantum chemical computational analyses could also be employed to model the role of such compounds in photoprotection. csic.es
Integrated Omics Approaches for Comprehensive Understanding of this compound Pathways and Functions
A holistic understanding of the role of this compound requires the integration of multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. uu.nl This integrated approach can connect the genes responsible for its production with its ultimate function in the plant.
A promising avenue is the use of comparative transcriptomics. By analyzing gene expression in plants that naturally produce high and low levels of this compound, or under conditions that induce its production (e.g., drought stress), candidate genes for its biosynthesis and regulation can be identified. oup.com This approach has been successfully used to investigate the biosynthesis of nonacosan-10-ol in the cycad Encephalartos horridus. oup.com
Metabolomic profiling using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide a comprehensive picture of the cuticular wax composition, allowing researchers to identify correlations between the abundance of this compound and other metabolites. nih.govnih.gov When combined with transcriptomic or proteomic data, these correlations can help to build detailed models of the metabolic network. nih.gov Proteomic studies can identify the actual proteins present in the epidermis during wax synthesis, including the specific enzymes that catalyze the formation of this compound. mdpi.com
Table 2: Integrated Omics Workflow for this compound Research
| Omics Discipline | Methodology | Research Question | Expected Output |
| Metabolomics | GC-MS profiling of cuticular wax extracts. nih.gov | What is the relative abundance of this compound and how does it correlate with other wax components under different conditions? | Quantitative data on wax composition, identification of metabolic clusters. |
| Transcriptomics | RNA-seq of epidermal tissue from high vs. low producers or stressed vs. unstressed plants. mdpi.comoup.com | Which genes are differentially expressed in conjunction with this compound accumulation? | Identification of candidate biosynthetic and regulatory genes. |
| Proteomics | Mass spectrometry-based analysis of proteins from epidermal tissue. mdpi.com | Which enzymes and regulatory proteins are present during active wax synthesis? | Confirmation of enzyme presence (e.g., MAH1 homolog) and identification of regulatory proteins. |
| Genomics | Genome-wide association studies (GWAS) across diverse plant accessions. | Are there specific genetic loci associated with natural variation in this compound levels? | Identification of key genes and markers for breeding. |
Exploration of this compound's Role in Microbial Interactions and Degradation Pathways
The cuticular wax layer is the first point of contact for many microbes, both pathogenic and beneficial. The chemical composition of this layer can influence microbial attachment, germination, and penetration. halo.science While the role of many wax components as signaling molecules is known, the specific function of this compound in these interactions is yet to be explored. longdom.orgnih.gov It may act as a signal to attract or repel certain microbes, or it may serve as a carbon source for epiphytic microorganisms.
The degradation of long-chain alkanes by microbes is known to proceed through terminal or subterminal oxidation. mdpi.comkemdiktisaintek.go.id The subterminal oxidation pathway is particularly relevant for this compound, as it involves the formation of a secondary alcohol, which is then oxidized to a ketone by an alcohol dehydrogenase. kemdiktisaintek.go.id This ketone is subsequently converted to an ester by a Baeyer-Villiger monooxygenase, and the ester is hydrolyzed to yield a fatty acid and a shorter-chain alcohol. mdpi.com
Future research should focus on isolating and characterizing microbes capable of utilizing this compound as a sole carbon source. This would involve enrichment cultures from plant surfaces where this compound is abundant. Once isolated, the degradation pathway can be elucidated by identifying metabolic intermediates. Furthermore, the genes responsible for this degradation, such as those encoding for secondary alcohol dehydrogenases and Baeyer-Villiger monooxygenases, can be identified. nih.gov Understanding these degradation pathways is not only important for plant ecology but could also have applications in bioremediation.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Nonacosan-13-ol in plant cuticular waxes?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization is the gold standard for identifying secondary alcohols like this compound. Key diagnostic fragments (e.g., α-fragments in mass spectra) help differentiate positional isomers. Calibration curves using synthetic standards are essential for quantification .
Q. How should researchers design experiments to investigate the ecological role of this compound in plant-microbe interactions?
- Methodological Answer : Use comparative studies across plant cultivars with varying this compound concentrations. Combine controlled greenhouse experiments (e.g., pathogen inoculation) with field observations. Validate findings via LC-MS/MS for compound specificity and statistical tools like ANOVA to correlate concentration gradients with microbial colonization patterns .
Q. What are the best practices for isolating this compound from complex lipid mixtures?
- Methodological Answer : Sequential solvent extraction (e.g., chloroform-methanol) followed by column chromatography (silica gel) with gradient elution. Thin-layer chromatography (TLC) can pre-screen fractions. Confirm purity via nuclear magnetic resonance (NMR) and high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses to identify variables such as plant species, extraction protocols, or microbial strains used. Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines). Use multivariate regression to isolate confounding factors like co-occurring lipids or environmental stressors .
Q. What strategies optimize the stereoselective synthesis of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ Sharpless asymmetric epoxidation or enzymatic catalysis (e.g., lipases) to achieve enantiomeric purity. Monitor reaction progress via chiral GC or HPLC. Validate stereochemistry using X-ray crystallography or circular dichroism (CD) spectroscopy .
Q. How should researchers address reproducibility challenges in this compound extraction protocols?
- Methodological Answer : Document all procedural variables (e.g., solvent ratios, temperature, agitation time) using FAIR data principles. Share protocols via platforms like Protocols.io . Perform inter-laboratory validation studies and report confidence intervals for yield calculations .
Q. What computational tools are suitable for modeling the interaction of this compound with microbial membranes?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with lipid bilayer models. Parameterize force fields using experimental data (e.g., NMR-derived lipid packing parameters). Validate predictions via fluorescence anisotropy or surface plasmon resonance (SPR) .
Data Analysis and Literature Review
Q. How can researchers critically evaluate the reliability of published data on this compound’s physicochemical properties?
- Methodological Answer : Cross-reference data from peer-reviewed journals, NIST Chemistry WebBook, and independent replication studies. Scrutinize methods sections for instrumentation details (e.g., column type in GC-MS) and statistical rigor. Flag studies lacking error margins or negative controls .
Q. What frameworks support the integration of this compound research into broader lipidomics studies?
- Methodological Answer : Use ontology-driven databases (e.g., LIPID MAPS) to classify this compound under secondary alcohols. Apply pathway analysis tools (e.g., KEGG, MetaCyc) to map its biosynthetic routes and ecological interactions. Curate datasets using platforms like MetaboLights .
Tables for Quick Reference
| Analytical Technique | Application | Key Considerations |
|---|---|---|
| GC-MS with TMS | Isomer differentiation | α-fragment ratios critical for identification |
| LC-MS/MS | Bioactivity assays | Requires collision energy optimization |
| NMR | Structural confirmation | Deuterated solvents for signal resolution |
| Experimental Design | Objective | Validation Metrics |
|---|---|---|
| Pathogen inoculation | Ecological role assessment | Microbial CFU counts vs. compound concentration |
| Inter-lab validation | Protocol reproducibility | Coefficient of variation (CV) < 15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
